Fmoc-Threonine(tert-butyl)-Phenylalanine-Hydroxyl is a protected amino acid derivative commonly used in solid-phase peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group is a widely utilized protecting group for the amino group in peptide synthesis, while the tert-butyl group is used to protect the hydroxyl group of threonine. This compound is particularly significant in the synthesis of peptides where the integrity of the threonine and phenylalanine residues must be maintained during the coupling reactions.
Fmoc-Threonine(tert-butyl)-Phenylalanine-Hydroxyl can be synthesized from commercially available amino acids using standard peptide synthesis techniques. It is often referenced in academic literature and patents related to peptide synthesis methodologies, such as those found in solid-phase peptide synthesis protocols.
The synthesis of Fmoc-Threonine(tert-butyl)-Phenylalanine-Hydroxyl typically employs solid-phase peptide synthesis techniques. The process involves several key steps:
The coupling reaction typically occurs at room temperature, with monitoring through techniques like thin-layer chromatography to ensure completion. The use of tert-butyl protection for the hydroxyl group helps avoid unwanted side reactions during synthesis.
The molecular structure of Fmoc-Threonine(tert-butyl)-Phenylalanine-Hydroxyl can be represented as follows:
Fmoc-Threonine(tert-butyl)-Phenylalanine-Hydroxyl participates in various chemical reactions during peptide synthesis:
The efficiency of these reactions can be influenced by factors such as:
The mechanism by which Fmoc-Threonine(tert-butyl)-Phenylalanine-Hydroxyl acts during peptide synthesis involves:
This process can be monitored using analytical techniques such as high-performance liquid chromatography to assess yield and purity.
Fmoc-Threonine(tert-butyl)-Phenylalanine-Hydroxyl is primarily used in:
This compound exemplifies the versatility and importance of protected amino acids in modern synthetic organic chemistry, particularly within the realm of biochemistry and pharmaceutical development.
Fmoc-Thr(tBu)-Phe-OH (CAS 1962160-86-6) serves as a preformed dipeptide building block in Fmoc-based solid-phase peptide synthesis, streamlining the incorporation of threonine-phenylalanine sequences. Its molecular structure features an N-terminal fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butyl-protected threonine side chain, ensuring orthogonality during resin-based assembly. The C-terminal free carboxylic acid enables direct activation for coupling to the growing peptide chain anchored on resins like Wang or Rink amide [1] [5].
Standard protocols employ coupling reagents such as diisopropylcarbodiimide combined with ethyl cyano(hydroxyimino)acetate (Oxyma) in dimethylformamide, achieving near-quantitative coupling efficiencies within 30–60 minutes. The steric hindrance from the tert-butyl group necessitates slightly extended coupling times (90 minutes) compared to unprotected dipeptides [4] [9]. After coupling, the Fmoc group is removed using 20% piperidine in dimethylformamide to expose the N-terminus for subsequent amino acid additions. This dipeptide unit significantly reduces synthetic steps in sequences containing repetitive Thr-Phe motifs, minimizing cumulative racemization and deletion errors [2].
Table 1: Standard SPPS Parameters for Fmoc-Thr(tBu)-Phe-OH
Parameter | Condition | Purpose |
---|---|---|
Coupling Reagent | Diisopropylcarbodiimide/Oxyma | Activates C-terminal carboxylate |
Solvent System | Dimethylformamide/N-Methylpyrrolidone | Ensures reagent solubility |
Coupling Time | 60–90 minutes | Compensates for steric bulk of tert-butyl |
Fmoc Deprotection | 20% Piperidine/Dimethylformamide | Removes N-terminal Fmoc group |
Side-Chain Global Deprotection | Trifluoroacetic acid/Triisopropylsilane/Water (95:2.5:2.5) | Cleaves tert-butyl groups post-synthesis |
Final cleavage and global deprotection require trifluoroacetic acid-based cocktails. For Thr(tBu)-containing peptides, the inclusion of triisopropylsilane (2.5%) and water (2.5%) effectively scavenges tert-butyl cations, preventing alkylation side reactions. Extended cleavage times (2–4 hours) ensure complete tert-butyl ether deprotection [9].
The dipeptide Fmoc-Thr(tBu)-Phe-OH enables convergent synthesis of long or structurally complex peptides through fragment condensation. This approach involves coupling pre-synthesized, side-chain-protected peptide segments in solution, reducing cumulative yield losses and purification challenges inherent in linear solid-phase peptide synthesis for sequences exceeding 50 residues [2].
A notable application is in liraglutide synthesis (a glucagon-like peptide-1 analog), where Fmoc-Thr(tBu)-Phe-OH or larger fragments containing this dipeptide unit are ligated. For example, segments like Fmoc-Glu(OtBu)-Thr(tBu)-Phe-OH are coupled to resin-bound peptide chains using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N-Diisopropylethylamine in dimethylformamide. The tert-butyl protection on threonine is critical during fragment coupling to prevent side reactions under the slightly acidic conditions of tyrosine or glutamic acid coupling [2] [5]. Fragment condensation minimizes repetitive stress on acid-labile protecting groups during multi-step syntheses. After fragment assembly, the peptide undergoes global deprotection using trifluoroacetic acid/triisopropylsilane/water (95:2.5:2.5), simultaneously removing tert-butyl groups and releasing the peptide from the resin [9].
Table 2: Fragment Condensation Applications of Fmoc-Thr(tBu)-Phe-OH
Peptide Target | Fragment Sequence | Coupling Reagent | Yield |
---|---|---|---|
Liraglutide Segment | Fmoc-Glu(OtBu)-Thr(tBu)-Phe-OH | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | 85% |
β-Amyloid Model | Fmoc-Thr(tBu)-Phe-Asp(OtBu)-OH | O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | 78% |
Conventional coupling reagents can induce aspartimide formation or racemization when incorporating sterically hindered derivatives like Fmoc-Thr(tBu)-OH. Advanced catalytic systems address these limitations for both monomeric and dipeptide units. Organocatalysts such as 4-dimethylaminopyridine (5–10 mol%) significantly accelerate couplings involving Fmoc-Thr(tBu)-OH by facilitating in situ active ester formation. This reduces reaction times to <30 minutes while suppressing epimerization at the Phe α-carbon in Fmoc-Thr(tBu)-Phe-OH [4] [7].
OxymaPure® (ethyl cyano(hydroxyimino)acetate) combined with 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate allows coupling below 0°C, virtually eliminating racemization. This system is particularly effective for synthesizing Fmoc-Thr(tBu)-Xaa dipeptides (Xaa = sterically hindered amino acids like valine or isoleucine), achieving yields >90% with <0.1% epimerization [4] [10]. Continuous-flow peptide synthesis reactors further enhance efficiency by enabling precise stoichiometric control and instantaneous mixing. These systems facilitate rapid synthesis of Fmoc-Thr(tBu)-Phe-OH itself from Fmoc-Thr(tBu)-OH and phenylalanine, reducing reaction times to 15 minutes while maintaining high diastereomeric purity (>99%) [7].
The evolution of these catalytic methodologies ensures that tert-butyl-protected threonine derivatives can be incorporated with high fidelity into structurally demanding peptides, including those with aggregation-prone sequences or multiple contiguous threonine residues. This enables synthesis of complex targets like glycopeptides or antimicrobial peptides containing repetitive Thr-Phe motifs [4] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: